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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of (5-
Bromo-2-iodophenyl)methanol with related substituted benzyl alcohols. Due to the absence

of publicly available experimental spectra for the title compound, this guide presents predicted

chemical shift values based on the analysis of structurally similar molecules. This information is

valuable for the identification and characterization of (5-Bromo-2-iodophenyl)methanol in
synthetic chemistry and drug development workflows.

Predicted ¹H NMR Data for (5-Bromo-2-
iodophenyl)methanol
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and

coupling constants for (5-Bromo-2-iodophenyl)methanol. These predictions are derived from

the known effects of iodo, bromo, and hydroxymethyl substituents on a benzene ring and are

compared with experimental data from analogous compounds.
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-3 ~ 7.8 - 8.0 Doublet (d) ~ 8.5

H-4 ~ 7.2 - 7.4
Doublet of Doublets

(dd)
~ 8.5, 2.0

H-6 ~ 7.6 - 7.8 Doublet (d) ~ 2.0

-CH₂- ~ 4.5 - 4.7 Singlet (s) N/A

-OH
Variable (typically ~

1.5 - 3.0)
Singlet (s, broad) N/A

Comparative ¹H NMR Data of Structurally Similar
Compounds
To substantiate the predictions for (5-Bromo-2-iodophenyl)methanol, the following table

presents experimental ¹H NMR data for several related benzyl alcohol derivatives. The data is

presented for spectra recorded in CDCl₃ unless otherwise noted.

Compound
Aromatic Protons (δ,

ppm)

-CH₂- Protons (δ,

ppm)

Other Protons (δ,

ppm)

(5-Bromo-2-

iodophenyl)methanol

(Predicted)

~ 7.2 - 8.0 ~ 4.5 - 4.7 ~ 1.5 - 3.0 (-OH)

2-Iodobenzyl alcohol
7.80 (d), 7.44 (t), 7.35

(d), 6.98 (t)
4.65 2.15 (-OH)

2-Bromobenzyl

alcohol

7.53 (d), 7.45 (d), 7.31

(t), 7.15 (t)
4.71 2.41 (-OH)

2,5-Dichlorobenzyl

alcohol

7.33 (d), 7.24 (dd),

7.15 (d)
4.69 2.10 (-OH)

2-Methylbenzyl

alcohol
7.47-7.00 (m) 4.63

2.32 (-CH₃), 1.90 (-

OH)
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Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic

molecule like (5-Bromo-2-iodophenyl)methanol.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid (5-Bromo-2-iodophenyl)methanol.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,
DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis is required or for a precise chemical shift reference (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300
MHz or higher for better resolution.
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic
field.

3. Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover
the expected chemical shifts.
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used.
Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.
Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

The raw free induction decay (FID) signal is processed using appropriate software (e.g.,
MestReNova, TopSpin, or similar).
Processing steps include Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.
Integration of the signals should be performed to determine the relative number of protons
for each resonance.
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Structure and Predicted ¹H NMR Signal
Assignments
The following diagram illustrates the chemical structure of (5-Bromo-2-iodophenyl)methanol
and the assignment of the different proton environments corresponding to the predicted ¹H

NMR signals.

Caption: Structure of (5-Bromo-2-iodophenyl)methanol with predicted ¹H NMR assignments.

To cite this document: BenchChem. [1H NMR Characterization of (5-Bromo-2-
iodophenyl)methanol: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b171483#1h-nmr-characterization-of-5-bromo-2-
iodophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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